molecular formula C13H18O2 B14153186 Propiophenone, 5-tert-butyl-2-hydroxy- CAS No. 25441-52-5

Propiophenone, 5-tert-butyl-2-hydroxy-

Cat. No.: B14153186
CAS No.: 25441-52-5
M. Wt: 206.28 g/mol
InChI Key: UMULQXUXUAKYCY-UHFFFAOYSA-N
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Description

Propiophenone, 5-tert-butyl-2-hydroxy- (CAS: 25441-52-5) is a substituted propiophenone derivative with the IUPAC name 1-(2-hydroxy-4-tert-butyl-phenyl)propan-1-one. Its structure consists of a propanone backbone attached to a phenolic ring substituted with a hydroxyl (-OH) group at the 2-position and a bulky tert-butyl (-C(CH₃)₃) group at the 4-position (para to the hydroxyl group). Its structural features—particularly the electron-donating hydroxyl group and sterically demanding tert-butyl substituent—impart distinct physicochemical properties, influencing solubility, stability, and reactivity compared to simpler propiophenone derivatives.

Properties

CAS No.

25441-52-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-tert-butyl-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C13H18O2/c1-5-11(14)10-7-6-9(8-12(10)15)13(2,3)4/h6-8,15H,5H2,1-4H3

InChI Key

UMULQXUXUAKYCY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 5-tert-butyl-2-hydroxy- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the 2-position .

Industrial Production Methods

Industrial production of Propiophenone, 5-tert-butyl-2-hydroxy- typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 5-tert-butyl-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propiophenone, 5-tert-butyl-2-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 5-tert-butyl-2-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Propiophenone, 5-tert-butyl-2-hydroxy- and related compounds:

Compound CAS No. Substituents Key Properties/Applications References
Propiophenone 93-55-0 Phenyl group only - Liquid at room temperature; purity ≥99%
- Intermediate for Methoin, Livonal, and Tamoxifen
Propiophenone, 5-tert-butyl-2-hydroxy- 25441-52-5 2-hydroxy, 4-tert-butyl phenyl - Enhanced steric hindrance and potential antioxidant activity due to phenolic group
- Used in specialized organic synthesis
AMFEPRAMONE (2-(diethylamino)propiophenone) N/A 2-diethylamino group - Psychoactive stimulant
- Controlled substance due to amphetamine-like effects
Methoin N/A Hydantoin derivative of propiophenone - Anticonvulsant drug
- Synthesized via propiophenone intermediates

Key Observations :

The hydroxyl group enhances acidity (pKa ~10–12 for phenolic protons), enabling deprotonation under basic conditions for further functionalization. In contrast, AMFEPRAMONE’s diethylamino group (a strong electron donor) increases basicity and alters biological activity, leading to its classification as a controlled substance.

Physicochemical Properties: Propiophenone (CAS 93-55-0) is a low-viscosity liquid (refractive index: 1.526) with applications in flavoring and drug synthesis. The substituted derivative (5-tert-butyl-2-hydroxy-) is likely a solid at room temperature due to increased molecular weight and hydrogen bonding from the hydroxyl group.

Biological and Industrial Relevance: While propiophenone is a non-hazardous intermediate (per SDS data), the hydroxyl group in 5-tert-butyl-2-hydroxy-propiophenone may confer antioxidant properties, similar to other phenolic compounds like BHT (butylated hydroxytoluene). However, explicit studies confirming this are absent in the provided evidence. AMFEPRAMONE exemplifies how minor structural changes (e.g., amino vs. hydroxyl groups) drastically alter pharmacological profiles.

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